molecular formula C7H3F2NO4 B1423065 2,3-Difluoro-5-nitrobenzoic acid CAS No. 942035-31-6

2,3-Difluoro-5-nitrobenzoic acid

Cat. No.: B1423065
CAS No.: 942035-31-6
M. Wt: 203.1 g/mol
InChI Key: MURQTOITBVYFMS-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H3F2NO4 It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms and one hydrogen atom is replaced by a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-nitrobenzoic acid typically involves the nitration of 2,3-difluorobenzoic acid. One common method includes the reaction of 2,3-difluorobenzoic acid with a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures (0°C) followed by warming to room temperature and stirring for several hours . The reaction mixture is then poured onto ice and extracted with an organic solvent such as ethyl acetate to isolate the product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and temperature control, which are crucial for the nitration reaction. The use of automated systems helps in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Esterification: The carboxylic acid group can react with alcohols in

Biological Activity

2,3-Difluoro-5-nitrobenzoic acid (DFNBA) is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a benzoic acid structure. Its chemical formula is C7H3F2NO4C_7H_3F_2NO_4 with a molar mass of 199.10 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of DFNBA is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can affect cellular components. The presence of fluorine atoms enhances the compound's stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins and cellular membranes. These interactions can modulate enzyme activity, disrupt cellular processes, and potentially induce cytotoxic effects.

Antimicrobial Properties

Research indicates that DFNBA exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a candidate for antibiotic development. The compound's structural features allow it to interact with enzymes involved in bacterial metabolism, potentially inhibiting their function.

Enzyme Inhibition

DFNBA has been utilized in studies focused on enzyme inhibition. It forms stable complexes with biological molecules, which can lead to the modulation of enzymatic activities. For instance, it has been shown to inhibit specific enzymes that are critical for pathogen survival, making it a valuable tool in drug discovery aimed at developing new antimicrobial agents.

Antitumor Activity

Recent studies have explored the antitumor potential of DFNBA. In cell line assays involving cancer cells, DFNBA demonstrated significant growth inhibition. For example, treatment with DFNBA resulted in a dose-dependent suppression of cell proliferation in A549 lung cancer and Caco-2 colon adenocarcinoma cells. The observed IC50 values indicate its potential as an anticancer agent .

Comparative Analysis

To understand DFNBA's unique properties and biological activities better, a comparison with similar compounds is essential. The following table summarizes key features and biological activities of DFNBA and related compounds:

Compound NameKey FeaturesBiological Activity
This compound Two fluorine atoms; nitro groupAntimicrobial; enzyme inhibition; antitumor
4-Amino-2,3-difluoro-5-nitrobenzoic acid Amino group at para position; higher solubilityPotential antimicrobial activity
2,5-Difluoro-4-nitrobenzoic acid Different positioning of fluorineVaries in reactivity; potential uses

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of DFNBA against multi-drug resistant strains of bacteria. Results indicated that DFNBA had an EC50 value lower than commonly used antibiotics, highlighting its potential as a new therapeutic agent.
  • Enzyme Interaction Studies : Molecular docking studies demonstrated that DFNBA binds effectively to the active sites of certain enzymes implicated in bacterial resistance mechanisms. This binding was associated with significant reductions in enzyme activity.
  • Cancer Cell Proliferation Inhibition : In a series of experiments on cancer cell lines, DFNBA exhibited an IC50 value of approximately 15 µM against A549 cells after 48 hours of treatment. This suggests strong potential for further development as an anticancer drug .

Properties

IUPAC Name

2,3-difluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURQTOITBVYFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60712394
Record name 2,3-Difluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60712394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942035-31-6
Record name 2,3-Difluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60712394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium nitrate (1.7 g) was added to a concentrated sulfuric acid (7 ml) solution containing 2,3-difluorobenzoic acid (1.58 g), followed by stirring at room temperature for 0.5 hours. The reaction solution was poured into ice water, followed by extraction with ethyl acetate. The organic layers were dried over anhydrous sodium sulfate. The solvent was distilled away under reduced pressure, the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=1:0 to 4:1). A light yellow solid of 2,3-difluoro-5-nitrobenzoic acid (1.61 g) was thus obtained.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
2,3-difluorobenzoic acid
Quantity
1.58 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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